(S)-Phe-A110/B319
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Overview
Description
(S)-Phe-A110/B319 is a chiral compound with significant applications in various scientific fields. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phe-A110/B319 typically involves chiral resolution techniques or asymmetric synthesis. One common method is the use of chiral catalysts to induce the desired stereochemistry during the reaction. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to ensure the correct formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(S)-Phe-A110/B319 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Phe-A110/B319 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Phe-A110/B319 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- ®-Phe-A110/B319
- (S)-Phe-A110/B320
- (S)-Phe-A111/B319
Uniqueness
(S)-Phe-A110/B319 is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral environments makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C62H57F3N8O14S |
---|---|
Molecular Weight |
1227.2 g/mol |
IUPAC Name |
(2R)-2-[[(3R)-3-carboxy-3-[3-[[(2S)-2-[(2,3-dimethylquinoxaline-6-carbonyl)amino]-3-[4-[2-methyl-4-(trifluoromethoxy)phenyl]phenyl]propanoyl]amino]propanoylamino]propanoyl]amino]-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoic acid |
InChI |
InChI=1S/C62H57F3N8O14S/c1-31-24-40(86-62(63,64)65)15-16-41(31)35-9-7-34(8-10-35)25-49(73-55(78)36-11-20-46-48(26-36)69-33(3)32(2)68-46)56(79)66-23-21-53(76)72-50(58(82)83)30-54(77)71-47(57(80)81)6-4-5-22-67-60(88)70-37-12-17-43-42(27-37)59(84)87-61(43)44-18-13-38(74)28-51(44)85-52-29-39(75)14-19-45(52)61/h7-20,24,26-29,47,49-50,74-75H,4-6,21-23,25,30H2,1-3H3,(H,66,79)(H,71,77)(H,72,76)(H,73,78)(H,80,81)(H,82,83)(H2,67,70,88)/t47-,49+,50-/m1/s1 |
InChI Key |
FPASBQZSPAJSND-IPUUQYIWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)C[C@@H](C(=O)NCCC(=O)N[C@H](CC(=O)N[C@H](CCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)C(=O)O)C(=O)O)NC(=O)C8=CC9=NC(=C(N=C9C=C8)C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)CC(C(=O)NCCC(=O)NC(CC(=O)NC(CCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)C(=O)O)C(=O)O)NC(=O)C8=CC9=NC(=C(N=C9C=C8)C)C |
Origin of Product |
United States |
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